
Albiglutide
Vue d'ensemble
Description
Albiglutide is a glucagon-like peptide-1 receptor agonist (GLP-1 RA) used in the treatment of type 2 diabetes mellitus (T2DM). It functions by stimulating glucose-dependent insulin secretion, suppressing glucagon secretion, delaying gastric emptying, and promoting satiety, which helps to lower glycosylated hemoglobin (A1C) and can lead to weight loss . This compound is designed to be resistant to degradation by dipeptidyl peptidase-4 and is fused to human albumin, which gives it a long half-life and allows for once-weekly dosing .
Synthesis Analysis
This compound is a novel dipeptidyl peptidase-4-resistant glucagon-like peptide-1 dimer fused to human albumin, which is designed to have sustained efficacy in vivo . This unique structure is quite distinct from other marketed GLP-1 RAs and contributes to its long half-life, which may allow for once-weekly or less frequent dosing .
Molecular Structure Analysis
The molecular structure of this compound, which includes a GLP-1 dimer fused to human albumin, is responsible for its long-acting nature. The fusion to albumin prevents rapid degradation by the enzyme dipeptidyl peptidase-4, which is a common pathway for the inactivation of native GLP-1 .
Chemical Reactions Analysis
This compound's mechanism of action involves the stimulation of glucose-dependent insulin secretion from the pancreas, suppression of glucagon secretion, and a delay in gastric emptying. These reactions contribute to the reduction of postprandial glucose levels and overall improvement in glycemic control .
Physical and Chemical Properties Analysis
This compound has a half-life ranging between 6 and 7 days, which supports its once-weekly dosing regimen. The pharmacokinetics or pharmacodynamics of this compound are unaffected by the injection site, which offers flexibility for patients . It has been shown to improve fasting plasma glucose and postprandial glucose with a favorable safety profile .
Relevant Case Studies
Several clinical trials have demonstrated the efficacy and safety of this compound in patients with T2DM. The Harmony Outcomes trial showed that this compound was superior to placebo with respect to major adverse cardiovascular events in patients with T2DM and cardiovascular disease . Another study, the HARMONY 1 trial, indicated that this compound is an effective treatment to improve glycemic control in patients with T2DM inadequately controlled on pioglitazone, with or without metformin . Additionally, this compound has been shown to be superior to placebo, sitagliptin, and glimepiride, and noninferior to insulin glargine and insulin lispro at reducing A1C in T2D patients . However, it was less effective at reducing A1C and weight compared to liraglutide and pioglitazone . This compound also demonstrated cardioprotective effects by improving cardiac metabolic efficiency and reducing myocardial infarct size in a rat model of ischemia/reperfusion injury .
Applications De Recherche Scientifique
1. Treatment of Type 2 Diabetes Mellitus
Albiglutide has shown efficacy in improving glycemic control in patients with type 2 diabetes mellitus. It enhances glucose-dependent insulin secretion, suppresses inappropriate glucagon secretion, delays gastric emptying, and reduces food intake, contributing to better glycemic control (Blair & Keating, 2015).
2. Cardiovascular Outcomes in Type 2 Diabetes
This compound has been evaluated for its safety and efficacy in preventing cardiovascular death, myocardial infarction, or stroke in patients with type 2 diabetes and cardiovascular disease. The Harmony Outcomes trial showed that this compound was superior to placebo with respect to major adverse cardiovascular events (Hernandez et al., 2018).
3. Pharmacokinetics and Pharmacodynamics
This compound's pharmacokinetic and pharmacodynamic properties, including clinical efficacy and safety data, have been outlined, showing its clearance partially dependent on renal function with an elimination half-life of 5 days, allowing once-weekly administration (Brønden, Knop, & Christensen, 2017).
4. Unique Properties Among GLP-1 Receptor Agonists
This compound has distinct chemical properties compared to other GLP-1 receptor agonists. It shows fewer gastrointestinal side effects and is safe for patients with renal failure, though it has a lesser impact on HbA1c reduction and minimal effect on weight reduction compared to other GLP-1 receptor agonists (Rendell, 2016).
5. Effects on Cardiac Function and Metabolism in Heart Failure
A study evaluated the impact of this compound on myocardial metabolism and cardiac function in patients with chronic heart failure and reduced ejection fraction. While there was no significant impact on cardiac function or myocardial glucose use, there was an improvement in peak oxygen consumption (Lepore et al., 2016).
6. Cardiovascular Safety in the Harmony Programme
A meta-analysis assessed the cardiovascular safety of this compound, showing no significant increase in cardiovascular events compared to comparators. This study was part of the US FDA's recommendations for assessing new treatments for diabetes (Fisher et al., 2015).
Mécanisme D'action
Target of Action
Albiglutide primarily targets the glucagon-like peptide-1 (GLP-1) receptor . This receptor plays a crucial role in glucose homeostasis, making it a key target in the management of type 2 diabetes .
Mode of Action
This compound acts as an agonist at the GLP-1 receptor . This interaction stimulates the receptor, leading to an increase in insulin secretion, predominantly in the presence of high blood glucose . Additionally, this compound slows down gastric emptying, further aiding in the control of blood glucose levels .
Biochemical Pathways
The activation of the GLP-1 receptor by this compound leads to an increase in glucose-dependent insulin secretion . This helps to regulate blood glucose levels and is particularly beneficial in the context of type 2 diabetes, where insulin production or sensitivity is often impaired . Furthermore, the slowing of gastric emptying can reduce the rate at which glucose enters the bloodstream, providing additional control over blood glucose levels .
Pharmacokinetics
Following subcutaneous injection, this compound reaches maximum blood concentrations after 3 to 5 days . Steady-state concentrations are achieved after three to five weeks . The substance is most likely broken down by protease enzymes to small peptides and amino acids . The elimination half-life of this compound is approximately 5 days , which may allow for once-weekly or less frequent
Safety and Hazards
Common side effects of Albiglutide include diarrhea, nausea, hypoglycemia (low blood glucose levels), and reactions at the injection site . Uncommon but potentially severe side effects include acute pancreatitis and hypersensitivity reactions . The US approval lists the thyroid C cell cancers medullary thyroid carcinoma (MTC) and multiple endocrine neoplasia type 2 (MEN 2) as contraindications .
Orientations Futures
The full risk-benefit profile for Albiglutide used in treating type 2 diabetes will not be clear until reporting of the long-term cardiovascular outcome trial (HARMONY Outcome) with planned completion in 2019 . The 2020 FDA draft guidance recommends strategies to optimize diabetes drug evaluation while maintaining the pipeline considering the CVOT results with new classes of glucose-lowering therapies from the past decade .
Propriétés
IUPAC Name |
(4S)-5-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C148H224N40O45/c1-16-76(10)119(145(231)166-79(13)125(211)174-103(59-85-62-158-90-35-24-23-34-88(85)90)135(221)176-99(55-73(4)5)136(222)185-117(74(6)7)143(229)173-92(36-25-27-51-149)127(213)160-65-109(196)167-91(122(153)208)38-29-53-157-148(154)155)187-137(223)101(56-82-30-19-17-20-31-82)177-132(218)97(46-50-115(204)205)172-131(217)93(37-26-28-52-150)170-124(210)78(12)164-123(209)77(11)165-130(216)96(43-47-108(152)195)169-111(198)66-161-129(215)95(45-49-114(202)203)171-133(219)98(54-72(2)3)175-134(220)100(58-84-39-41-87(194)42-40-84)178-140(226)105(68-189)181-142(228)107(70-191)182-144(230)118(75(8)9)186-139(225)104(61-116(206)207)179-141(227)106(69-190)183-147(233)121(81(15)193)188-138(224)102(57-83-32-21-18-22-33-83)180-146(232)120(80(14)192)184-112(199)67-162-128(214)94(44-48-113(200)201)168-110(197)64-159-126(212)89(151)60-86-63-156-71-163-86/h17-24,30-35,39-42,62-63,71-81,89,91-107,117-121,158,189-194H,16,25-29,36-38,43-61,64-70,149-151H2,1-15H3,(H2,152,195)(H2,153,208)(H,156,163)(H,159,212)(H,160,213)(H,161,215)(H,162,214)(H,164,209)(H,165,216)(H,166,231)(H,167,196)(H,168,197)(H,169,198)(H,170,210)(H,171,219)(H,172,217)(H,173,229)(H,174,211)(H,175,220)(H,176,221)(H,177,218)(H,178,226)(H,179,227)(H,180,232)(H,181,228)(H,182,230)(H,183,233)(H,184,199)(H,185,222)(H,186,225)(H,187,223)(H,188,224)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,154,155,157)/t76-,77-,78-,79-,80+,81+,89+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,117+,118+,119+,120+,121+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDZPPZAYQTOIV-OTSUTHPESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CN=CN6)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](C)NC(=O)[C@@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CN=CN6)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C148H224N40O45 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3283.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Albiglutide is an agonist of the GLP-1 (glucagon-like peptide 1) receptor and augments glucose-dependent insulin secretion. Albiglutide also slows gastric emptying., Tanzeum is an agonist of the GLP-1 receptor and augments glucose-dependent insulin secretion. Tanzeum also slows gastric emptying. | |
| Details | NIH; DailyMed. Current Medication Information for Tanzeum (Albiglutide) Injection, Powder, Lyophilized, For Solution (Updated: May 2015). Available from, as of November 20, 2015: https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=5fcad939-76e7-49cf-af94-4e6aef17901f | |
| Record name | Albiglutide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09043 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | NIH; DailyMed. Current Medication Information for Tanzeum (Albiglutide) Injection, Powder, Lyophilized, For Solution (Updated: May 2015). Available from, as of November 20, 2015: https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=5fcad939-76e7-49cf-af94-4e6aef17901f | |
| Record name | Albiglutide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8282 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to yellow powder | |
CAS RN |
782500-75-8 | |
| Record name | Albiglutide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0782500758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Albiglutide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09043 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Albiglutide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8282 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What is the mechanism of action of albiglutide?
A1: this compound is a glucagon-like peptide-1 receptor agonist (GLP-1 RA). [] It exerts its therapeutic effect by binding to and activating GLP-1 receptors. [, , ] This activation triggers a cascade of downstream effects, primarily in the pancreas:
- Increased Insulin Secretion: this compound enhances glucose-dependent insulin secretion from pancreatic β-cells. [, , ] This means insulin release is amplified when blood glucose levels are elevated, such as after a meal.
- Decreased Glucagon Secretion: Simultaneously, this compound suppresses glucagon secretion from pancreatic α-cells. [, , ] Glucagon normally raises blood glucose levels; therefore, its suppression contributes to improved glycemic control.
Q2: What are the additional effects of this compound beyond the pancreas?
A2: In addition to its pancreatic effects, this compound influences other physiological processes:
- Delayed Gastric Emptying: this compound slows down the rate at which food empties from the stomach into the small intestine. [, , ] This contributes to a feeling of fullness and can help regulate post-meal blood glucose levels.
- Increased Satiety: this compound acts on the central nervous system to promote a sense of satiety or fullness, further contributing to its potential for weight management. [, , ]
Q3: What is the molecular structure of this compound?
A4: this compound is a large molecule comprised of two identical chains of modified human glucagon-like peptide-1 (GLP-1) linked to a recombinant human albumin molecule. [, , ] The specific modifications within the GLP-1 chains confer resistance to DPP-4 degradation, a key factor in its extended half-life.
Q4: What are the molecular formula and weight of this compound?
A4: Due to the complexity of this compound's structure as a fusion protein, providing a precise molecular formula and weight is not straightforward. It's more relevant to consider its amino acid sequence and modifications when understanding its properties.
Q5: Is there spectroscopic data available for this compound?
A5: Spectroscopic data, such as that from nuclear magnetic resonance (NMR) or mass spectrometry, is crucial for characterizing protein structure. While publicly available research articles may not always provide this detailed data, it's likely utilized during the drug development process to confirm this compound's identity, purity, and structural integrity.
Q6: How is this compound absorbed and distributed in the body?
A7: Following subcutaneous administration, this compound is primarily absorbed via the lymphatic circulation. [] Its distribution is largely influenced by its fusion to human albumin, a protein abundant in plasma. This fusion contributes to its long half-life and allows for once-weekly dosing. [, , ]
Q7: How is this compound metabolized and excreted?
A8: As a large peptide, this compound's metabolism differs from small molecule drugs. It's likely broken down into smaller peptides and amino acids through proteolysis, a process involving enzymes. While specific details on its metabolic pathways may not be extensively published, its elimination half-life of approximately 5 days suggests a slow clearance process. [, ]
Q8: How does this compound affect glucose levels in patients with type 2 diabetes?
A9: Clinical trials consistently demonstrate this compound's efficacy in lowering both fasting plasma glucose (FPG) and postprandial plasma glucose (PPG), with HbA1c reductions ranging from -0.55% to -0.9%. [, , , , , , , , ] This glucose-lowering effect is attributed to its multi-faceted mechanism involving increased insulin secretion, decreased glucagon secretion, and delayed gastric emptying. [, , , ]
Q9: Does this compound cause weight loss?
A10: While this compound doesn't typically cause significant weight loss compared to placebo, clinical trials have shown it can lead to modest weight reductions ranging from +0.28 to -1.21 kg, depending on the comparator drug and study population. [, , , , , , , , ] Its weight management potential is attributed to its ability to increase satiety and slow gastric emptying. [, , ]
Q10: Has this compound been tested in preclinical models?
A11: Yes, preclinical studies in rats have demonstrated this compound's protective effects against ischemia/reperfusion injury, a condition that deprives the heart of oxygen. [] The study found that this compound significantly reduced infarct size and improved cardiac function and energetics post-injury. [] These benefits were associated with enhanced myocardial glucose uptake and a shift towards a more favorable cardiac metabolism. []
Q11: What were the main findings of the HARMONY clinical trial program?
A12: The HARMONY program encompassed eight Phase III clinical trials, representing a comprehensive evaluation of this compound's efficacy and safety in various patient populations with type 2 diabetes. [, , , , , , , ] These trials compared this compound to placebo, other GLP-1 receptor agonists, and other classes of diabetes medications, revealing key findings:
- Superior Glycemic Control: this compound consistently demonstrated superior reductions in HbA1c and fasting plasma glucose compared to placebo and certain active comparators, including sitagliptin and glimepiride. [, , , , , , , ]
- Weight Management: While not as potent as some other GLP-1RAs in this regard, this compound demonstrated either weight neutrality or modest weight loss in some trials. [, , , , , , , ]
- Cardiovascular Safety: A key concern with diabetes medications is their potential impact on cardiovascular health. The HARMONY Outcomes trial, a major component of the program, investigated this compound's cardiovascular safety in patients with established cardiovascular disease. [] Notably, it demonstrated a 25% relative risk reduction in myocardial infarction (heart attack) across various infarction types. []
Q12: What is the safety profile of this compound?
A13: In clinical trials, this compound demonstrated a generally favorable safety and tolerability profile. [, , , , , , , , ] The most common adverse events were gastrointestinal in nature, primarily:
- Nausea: Experienced by a greater proportion of patients receiving this compound compared to placebo, but generally mild to moderate in severity. [, , ]
- Diarrhea: Similar in incidence to nausea, typically mild to moderate, and often resolving with continued treatment. [, , ]
- Injection Site Reactions: Reported in a smaller percentage of patients, typically characterized by redness or mild pain at the injection site. [, , ]
Q13: Are there any serious safety concerns associated with this compound?
A14: While this compound is generally well-tolerated, there have been rare reports of pancreatitis (inflammation of the pancreas) associated with its use. [, , ] Patients with a history of pancreatitis should avoid this compound. [, , ] Additionally, as with other GLP-1RAs, a potential risk for thyroid C-cell tumors has been observed in rodent studies, though it remains unclear whether this translates to humans. [] this compound is contraindicated in patients with a personal or family history of medullary thyroid carcinoma (MTC) or multiple endocrine neoplasia syndrome type 2. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



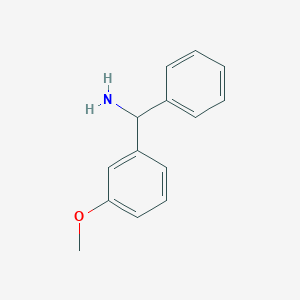
![(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3029696.png)
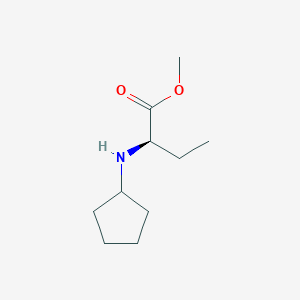

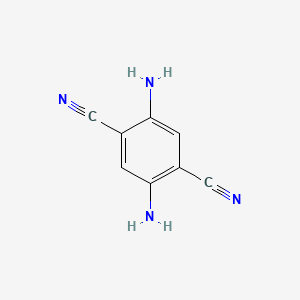
![Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester](/img/structure/B3029702.png)
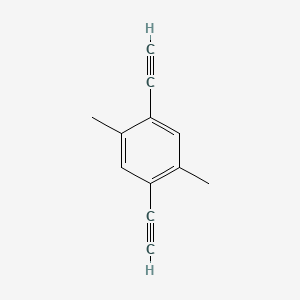

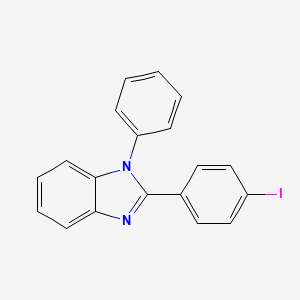

![[6]-Dehydrogingerdione](/img/structure/B3029713.png)
![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/structure/B3029714.png)

